N-(2,4-difluorophenyl)-N'-(2-hydroxy-2-methyl-4-phenylbutyl)ethanediamide
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Overview
Description
N-(2,4-difluorophenyl)-N’-(2-hydroxy-2-methyl-4-phenylbutyl)ethanediamide is a synthetic organic compound characterized by the presence of a difluorophenyl group and a hydroxy-methyl-phenylbutyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-N’-(2-hydroxy-2-methyl-4-phenylbutyl)ethanediamide typically involves the following steps:
Formation of the Ethanediamide Backbone: The ethanediamide backbone can be synthesized through the reaction of ethylenediamine with an appropriate acylating agent under controlled conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a difluorobenzene derivative and a suitable nucleophile.
Attachment of the Hydroxy-Methyl-Phenylbutyl Group: This step involves the reaction of the intermediate compound with a hydroxy-methyl-phenylbutyl derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of N-(2,4-difluorophenyl)-N’-(2-hydroxy-2-methyl-4-phenylbutyl)ethanediamide may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To ensure consistent production and quality.
Purification Techniques: Such as recrystallization, chromatography, and distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-N’-(2-hydroxy-2-methyl-4-phenylbutyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2,4-difluorophenyl)-N’-(2-hydroxy-2-methyl-4-phenylbutyl)ethanediamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Pharmaceuticals: Investigation of its biological activity and therapeutic potential.
Material Science: Exploration of its properties for use in advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-N’-(2-hydroxy-2-methyl-4-phenylbutyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors or enzymes, leading to modulation of biological pathways.
Inhibition or Activation: Inhibition or activation of key enzymes or proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-N’-(2-hydroxy-2-methyl-4-phenylbutyl)ethanediamide: Unique due to the presence of both difluorophenyl and hydroxy-methyl-phenylbutyl groups.
N-(2,4-difluorophenyl)-N’-(2-hydroxy-2-methylbutyl)ethanediamide: Lacks the phenyl group, resulting in different chemical properties.
N-(2,4-difluorophenyl)-N’-(2-hydroxy-4-phenylbutyl)ethanediamide: Lacks the methyl group, affecting its reactivity and applications.
Uniqueness
N-(2,4-difluorophenyl)-N’-(2-hydroxy-2-methyl-4-phenylbutyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-(2,4-difluorophenyl)-N'-(2-hydroxy-2-methyl-4-phenylbutyl)ethanediamide, also known as a specific derivative of an ethanediamide compound, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a difluorophenyl group and a hydroxymethyl-phenylbutyl moiety. Its molecular formula is C19H24F2N2O, and it possesses unique physicochemical properties that influence its biological activity.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Receptor Modulation : It interacts with various receptors, potentially influencing signaling pathways related to inflammation and cell proliferation.
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, helping to mitigate oxidative stress in cells.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Activity Type | Description |
---|---|
Anticancer | Inhibits tumor cell proliferation in vitro. |
Anti-inflammatory | Reduces inflammatory markers in animal models. |
Neuroprotective | Exhibits protective effects on neuronal cells under stress conditions. |
Antioxidant | Scavenges free radicals and reduces oxidative damage. |
Case Studies
Several studies have highlighted the biological effects of this compound:
- Cancer Research : In a study examining its anticancer properties, the compound was found to significantly reduce the viability of various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase (PubMed ).
- Inflammation Models : Animal models treated with this compound demonstrated a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases (MDPI ).
- Neuroprotection : A recent study indicated that the compound could protect neuronal cells from apoptosis induced by oxidative stress, highlighting its potential for neurological applications (J-Stage ).
Research Findings
Recent findings emphasize the importance of pharmacogenomics in understanding individual responses to this compound. Variations in metabolic enzymes can influence efficacy and toxicity profiles, making personalized medicine approaches vital for optimizing therapeutic outcomes.
Table: Pharmacogenomic Factors Influencing Response
Genetic Variant | Impact on Drug Metabolism | Clinical Implication |
---|---|---|
CYP2D6*4 | Reduced metabolism | Increased risk of toxicity |
UGT1A1*28 | Altered glucuronidation | Variable therapeutic response |
Properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O3/c1-19(26,10-9-13-5-3-2-4-6-13)12-22-17(24)18(25)23-16-8-7-14(20)11-15(16)21/h2-8,11,26H,9-10,12H2,1H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQKKBQVABBWKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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